4-Ethyl-3-hexanol vs. 3-Ethyl-3-hexanol: A 0.8 kJ/mol Difference in Standard Gibbs Energy of Transfer Governs Biphasic Partitioning
In a head-to-head study of branched octanols, 4-ethyl-3-hexanol exhibits a less favorable standard Gibbs energy of transfer (ΔG°_tr) from water to dodecane compared to its isomer 3-ethyl-3-hexanol [1]. This quantifiable thermodynamic difference directly impacts its equilibrium distribution in biphasic systems, which is a critical factor for liquid-liquid extraction, solvent selection, and the design of partitioning-based purification processes.
| Evidence Dimension | Standard Gibbs energy of transfer (ΔG°_tr) from water to dodecane at 25°C |
|---|---|
| Target Compound Data | -14.1 kJ/mol (average of range) |
| Comparator Or Baseline | 3-Ethyl-3-hexanol: -14.9 kJ/mol (average of range) |
| Quantified Difference | ΔΔG°_tr = 0.8 kJ/mol (less negative for 4-ethyl-3-hexanol) |
| Conditions | Distribution measured between dodecane and water at 25°C; alcohol concentration <0.1 mol/dm³ in dodecane [1] |
Why This Matters
This 0.8 kJ/mol difference in transfer energy translates to a measurable difference in the equilibrium partition coefficient, directly affecting the recovery yield of the alcohol or solute in an extraction process, which is a key performance indicator in chemical manufacturing and purification workflows.
- [1] INIS Repository Search. The distribution of branched octanols between dodecane and water. Abstract. Available from: https://inis.iaea.org/search/translate.aspx?RN=17034845 (accessed 2026-04-18). View Source
